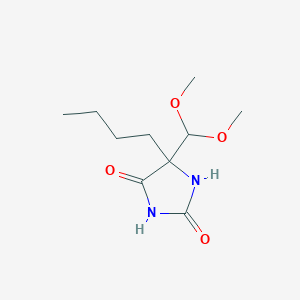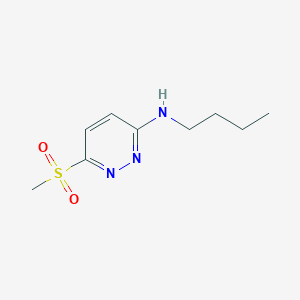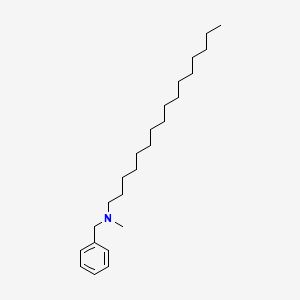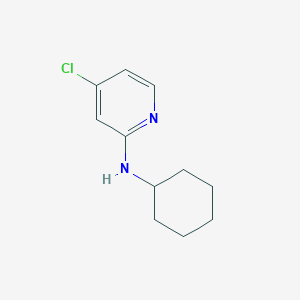
4-(10-benzyl-9-chloroacridin-9-yl)-N,N-dimethylaniline;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(10-benzyl-9-chloroacridin-9-yl)-N,N-dimethylaniline;hydrochloride is a complex organic compound with a molecular formula of C28H25ClN2 It is known for its unique structure, which includes a benzyl group, a chloroacridinyl group, and a dimethylaniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10-benzyl-9-chloroacridin-9-yl)-N,N-dimethylaniline;hydrochloride typically involves multiple steps. One common method starts with the preparation of the acridine core, followed by the introduction of the benzyl and chloro groups. The final step involves the alkylation of the aniline moiety with dimethylamine. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-(10-benzyl-9-chloroacridin-9-yl)-N,N-dimethylaniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroacridine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as potassium carbonate, and solvents like acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield acridone derivatives, while reduction can produce dihydroacridine compounds. Substitution reactions can lead to a variety of substituted acridine derivatives.
科学研究应用
4-(10-benzyl-9-chloroacridin-9-yl)-N,N-dimethylaniline;hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 4-(10-benzyl-9-chloroacridin-9-yl)-N,N-dimethylaniline;hydrochloride involves its interaction with various molecular targets. In biological systems, it may intercalate into DNA, disrupting the replication process and leading to cell death. The compound’s ability to generate reactive oxygen species also contributes to its cytotoxic effects. The specific pathways involved depend on the context of its application, whether in chemistry, biology, or medicine.
相似化合物的比较
Similar Compounds
Acridine Orange: A well-known dye used in biological staining.
9-Chloroacridine: A simpler analog with similar structural features.
N,N-Dimethylaniline: A common starting material in organic synthesis.
Uniqueness
4-(10-benzyl-9-chloroacridin-9-yl)-N,N-dimethylaniline;hydrochloride is unique due to its combination of structural elements, which confer distinct chemical and biological properties. Its benzyl and chloro groups, along with the dimethylaniline moiety, make it a versatile compound with a wide range of applications.
属性
CAS 编号 |
5436-20-4 |
|---|---|
分子式 |
C28H26Cl2N2 |
分子量 |
461.4 g/mol |
IUPAC 名称 |
4-(10-benzyl-9-chloroacridin-9-yl)-N,N-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C28H25ClN2.ClH/c1-30(2)23-18-16-22(17-19-23)28(29)24-12-6-8-14-26(24)31(20-21-10-4-3-5-11-21)27-15-9-7-13-25(27)28;/h3-19H,20H2,1-2H3;1H |
InChI 键 |
SYZYILBJAXWOEU-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C2(C3=CC=CC=C3N(C4=CC=CC=C42)CC5=CC=CC=C5)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chlorobicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14003533.png)
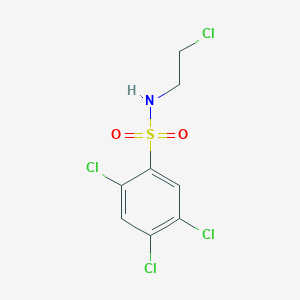
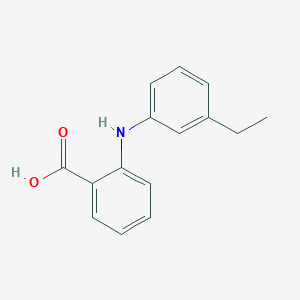
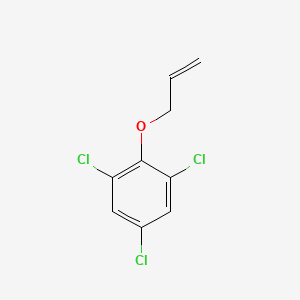
![Benzyl 2-[[2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxycarbonyloxyphenyl)propanoyl]amino]propanoate](/img/structure/B14003564.png)
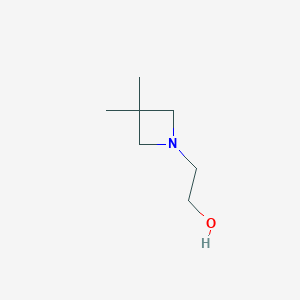
![2-[[2,5-Ditert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane](/img/structure/B14003572.png)
![2,2-Dichloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B14003583.png)

